molecular formula C20H29N3O5S3 B4041866 4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE

4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE

Cat. No.: B4041866
M. Wt: 487.7 g/mol
InChI Key: HXIVQZXEEVYSEW-UHFFFAOYSA-N
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Description

4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE is a complex organic compound with a unique structure that includes a thiazole ring, sulfonyl groups, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE typically involves multiple steps. One common approach is to start with the thiazole ring formation, followed by the introduction of sulfonyl groups and the morpholine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the reaction conditions and minimize the production costs. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to remove the sulfonyl groups or modify the thiazole ring.

    Substitution: The morpholine moiety can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, sulfonyl-containing molecules, and morpholine-based compounds. Examples include:

  • 4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE
  • N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE

Uniqueness

The uniqueness of 4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)-2-propylsulfonyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5S3/c1-3-15-30(24,25)20-22-19(31(26,27)17-7-5-16(2)6-8-17)18(29-20)21-9-4-10-23-11-13-28-14-12-23/h5-8,21H,3-4,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIVQZXEEVYSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)NCCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE
Reactant of Route 2
Reactant of Route 2
4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE
Reactant of Route 3
Reactant of Route 3
4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE
Reactant of Route 4
Reactant of Route 4
4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE
Reactant of Route 5
Reactant of Route 5
4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE
Reactant of Route 6
Reactant of Route 6
4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE

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